2-Chloro-4,6-dimethoxy-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-dimethoxy-3-pyridinamine is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethoxy-3-pyridinamine typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: This involves the reaction of malononitrile with anhydrous methanol and a solvent, followed by the addition of dry hydrogen chloride gas.
Cyanamide Reaction: The product from the salifying reaction undergoes a condensation reaction with cyanamide in the presence of a deacidification agent.
Cyclization Reaction: The intermediate product is then subjected to a cyclization reaction using a Lewis acid protecting agent and dry hydrogen chloride gas.
Methoxylation Reaction: Finally, the product is methoxylated by adding methanol and sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. These methods may include the use of composite solvents and continuous extraction processes to improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-dimethoxy-3-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-dimethoxy-3-pyridinamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-dimethoxy-3-pyridinamine involves its interaction with specific molecular targets. The presence of chlorine and methoxy groups allows it to participate in various chemical interactions and transformations. These interactions can affect biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-pyridinamine: Similar in structure but lacks the methoxy groups.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring.
Uniqueness
2-Chloro-4,6-dimethoxy-3-pyridinamine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of functional groups provides it with distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-chloro-4,6-dimethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-4-3-5(12-2)10-7(8)6(4)9/h3H,9H2,1-2H3 |
InChI-Schlüssel |
UDNSDNAFYMFUGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1N)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.